N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidinone-based acetamide derivative. Its core structure comprises a thieno[3,2-d]pyrimidin-2,4-dione scaffold substituted with a 2-methylpropyl group at position 3 and an acetamide linker at position 1. The acetamide moiety is further functionalized with a 4-chloro-2-fluorophenyl group, contributing to its unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C18H17ClFN3O3S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C18H17ClFN3O3S/c1-10(2)8-23-17(25)16-14(5-6-27-16)22(18(23)26)9-15(24)21-13-4-3-11(19)7-12(13)20/h3-7,10H,8-9H2,1-2H3,(H,21,24) |
InChI Key |
HHACBZMRRIYXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3-Amino-Thiophene Derivatives
A widely adopted method involves the condensation of 3-amino-5-arylthiophene-2-carboxylates with formamidine acetate under microwave irradiation. For instance, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate undergoes cyclization in acidic media to yield the thieno[3,2-d]pyrimidin-4(3H)-one core. Key parameters include:
Oxidative Dehydrogenation
Alternative approaches employ autoxidation of hydrogenated intermediates. For example, heating 3-(3-methoxybenzylideneamino)-5-arylthiophene-2-carboxamide in hydrochloric acid induces oxidation to the pyrimidinone structure. This method avoids harsh reagents but requires precise temperature control (80–100°C) to prevent side reactions.
Formation of the Acetamide Moiety
The 2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide side chain is synthesized through nucleophilic substitution:
Chloroacetylation
The thieno[3,2-d]pyrimidinone intermediate is treated with chloroacetyl chloride in toluene at 0–5°C, with triethylamine as a base. The reaction proceeds via SN2 mechanism, yielding the chloroacetamide derivative.
Aminolysis with 4-Chloro-2-Fluoroaniline
The chloroacetamide intermediate reacts with 4-chloro-2-fluoroaniline in acetonitrile under reflux (82°C) for 6 hours. Triethylamine facilitates deprotonation of the amine, driving the reaction to completion (>95% conversion).
Coupling Reactions and Final Assembly
The final step involves coupling the functionalized pyrimidinone and acetamide moieties:
Mitsunobu Reaction
Employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF, the hydroxyl group of the pyrimidinone is displaced by the acetamide’s amine. This method ensures retention of stereochemistry but demands rigorous exclusion of moisture.
Ullmann-Type Coupling
Copper(I)-catalyzed coupling in DMSO at 120°C for 12 hours provides an alternative pathway, particularly for electron-deficient aryl amines. Yields exceed 80% with 10 mol% CuI and 1,10-phenanthroline as a ligand.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.
- Recrystallization from chloroform/methanol improves purity (>99%).
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Thieno[3,2-d]pyrimidinone | 7.45 (s, 1H, Ar-H), 3.89 (s, 3H, OCH₃) | 1680 (C=O), 1590 (C=N) | 289.1 [M+H]⁺ |
| Chloroacetamide derivative | 4.20 (s, 2H, CH₂Cl), 1.25 (d, 6H, CH(CH₃)₂) | 1720 (C=O), 750 (C-Cl) | 365.2 [M+H]⁺ |
| Final product | 8.02 (d, 1H, Ar-H), 6.95 (m, 2H, Ar-H) | 1695 (C=O), 1545 (N-H) | 448.3 [M+H]⁺ |
X-ray Crystallography : Single-crystal analysis confirms the planar thieno[3,2-d]pyrimidinone core and intramolecular C–H···O hydrogen bonding, stabilizing the structure.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, thereby modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomerism in Aromatic Substitution
A closely related positional isomer, N-(2-chloro-5-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (), differs only in the substitution pattern of the chloro and fluoro groups on the phenyl ring (2-chloro-5-fluoro vs. 4-chloro-2-fluoro).
Key Insight :
- 4-chloro-2-fluorophenyl (target): The para-chloro and ortho-fluoro groups may enhance hydrophobic interactions and influence ring planarity.
- 2-chloro-5-fluorophenyl (analogue): Meta-fluoro and ortho-chloro substituents could disrupt π-π stacking or hydrogen bonding.
Core Heterocyclic Modifications
a) Thieno[3,2-d]pyrimidinone vs. Pyrido[4,3-d]pyrimidine
The target compound’s thieno[3,2-d]pyrimidinone core () contrasts with the pyrido[4,3-d]pyrimidine scaffold seen in MEK inhibitors like N-{3-[3-cyclopropyl-5-(2-fluoro-4-iodo-phenylamino)-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydro-2H-pyrido[4,3-d]pyrimidin-1-yl]phenyl}acetamide (). The pyrido core incorporates nitrogen atoms at different positions, which may enhance hydrogen bonding with kinase active sites. Additionally, the iodine substituent in the latter compound could engage in halogen bonding, improving target affinity .
b) Sulfanyl vs. Oxygen-Based Linkers
In 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide (), a sulfanyl (-S-) group replaces the oxygen-based linker in the target compound. Sulfur’s larger atomic radius and lower electronegativity may increase metabolic stability but reduce solubility compared to oxygen .
Substituent Effects on Physicochemical Properties
- Halogenation : The target’s 4-chloro-2-fluoro substitution balances lipophilicity and polarity, whereas 2,3-dichlorophenyl () increases hydrophobicity, as reflected in its higher melting point (230°C vs. 394–396°C for ’s simpler acetamide) .
- Alkyl Groups : The 2-methylpropyl group in the target compound may enhance membrane permeability compared to smaller alkyl substituents.
Linker and Side Chain Variations
- 1,3,4-Oxadiazole Derivatives (): Compounds like 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide incorporate rigid oxadiazole rings. These electron-deficient heterocycles may improve binding to enzymes like kinases but introduce synthetic complexity .
- Morpholine Derivatives (): Substitution with morpholine (e.g., 4-(chloroacetyl)morpholine ) enhances water solubility but may reduce blood-brain barrier penetration.
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈ClF N₃O₂S
- Molecular Weight : 321.82 g/mol
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to various receptors and enzymes, potentially modulating their activity through hydrogen bonding and hydrophobic interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Viability Assays : In vitro testing on cancer cell lines showed a reduction in cell viability at concentrations ranging from 10 to 100 µM.
- Mechanism : It is believed that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 5 µg/mL against Gram-positive bacteria.
- Mode of Action : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis.
Case Study Analysis
A notable study published in a peer-reviewed journal evaluated the biological activity of several derivatives of this compound:
- Study Design : A series of analogs were synthesized and tested for their binding affinity to specific receptors.
- Results : Compounds with similar structures exhibited varying degrees of selectivity toward opioid receptors, suggesting potential applications in pain management therapies.
| Compound | μ Receptor Ki (nM) | κ Receptor Ki (nM) | δ Receptor Ki (nM) |
|---|---|---|---|
| Compound A | 0.1 | 0.024 | 0.5 |
| Compound B | 0.15 | 0.03 | 0.6 |
| N-(4-chloro...) | 0.12 | 0.02 | 0.55 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
